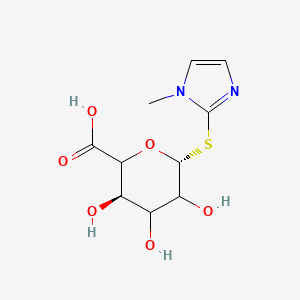
3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide: is a metabolite of Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). This compound is formed through the glucuronidation process, which facilitates the excretion of Mefenamic acid and reduces its toxicity . The molecular formula of this compound is C21H23NO9, and it has a molecular weight of 433.41 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide involves the glucuronidation of Mefenamic acid. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions, including specific pH and temperature settings, to ensure optimal enzyme activity and product yield .
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain the required conditions for the enzymatic reaction. The product is then purified using techniques such as chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 3-carboxymefenamic acid.
Reduction: Although less common, reduction reactions can modify the functional groups present in the compound.
Substitution: This reaction can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: 3-carboxymefenamic acid.
Reduction: Various reduced derivatives of the parent compound.
Substitution: Different substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Mefenamic acid.
Biology: Investigated for its role in the metabolic pathways of NSAIDs.
Medicine: Studied for its potential therapeutic effects and its role in reducing the toxicity of Mefenamic acid.
Industry: Utilized in the development of safer and more effective NSAID formulations
Mechanism of Action
The mechanism of action of 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide involves its role as a metabolite of Mefenamic acid. Mefenamic acid binds to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The glucuronidation of Mefenamic acid to form this compound facilitates its excretion and reduces its toxicity .
Comparison with Similar Compounds
3-Carboxymefenamic Acid: Another metabolite of Mefenamic acid formed through oxidation.
Mefenamic Acid Glucuronide: A direct glucuronidation product of Mefenamic acid.
Other NSAID Glucuronides: Similar compounds formed through the glucuronidation of other NSAIDs
Uniqueness: 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide is unique due to its specific formation pathway and its role in reducing the toxicity of Mefenamic acid. Its structure allows for efficient excretion, making it a valuable compound in the study of NSAID metabolism and safety .
Properties
CAS No. |
152832-29-6 |
|---|---|
Molecular Formula |
C21H23NO9 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-(hydroxymethyl)-2-methylanilino]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H23NO9/c1-10-11(9-23)5-4-8-13(10)22-14-7-3-2-6-12(14)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h2-8,15-18,21-26H,9H2,1H3,(H,27,28)/t15-,16-,17+,18-,21-/m0/s1 |
InChI Key |
GQQNPPRHZMQONU-CURYNPBISA-N |
SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO |
Isomeric SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CO |
Canonical SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO |
Synonyms |
1-[2-[[3-(Hydroxymethyl)-2-methylphenyl]amino]benzoate] β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{2-[(5-BENZYLOXYPYRIDIN-2-YL)METHYLAMINO]ETHOXY}BENZALDEHYDE](/img/structure/B1140725.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
![(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140729.png)


![(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140737.png)


